Methyl 2-[[2-[[(2S)-2-[[2-[[2-[[2-[[2-[[2-[(4-bromobenzoyl)amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoate
Methyl 2-[[2-[[(2S)-2-[[2-[[2-[[2-[[2-[[2-[(4-bromobenzoyl)amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoate
Brand Name:
Vulcanchem
CAS No.:
114640-52-7
VCID:
VC0040347
InChI:
InChI=1S/C42H67BrN8O10/c1-23(2)22-26(28(53)46-38(7,8)31(56)51-42(15,16)35(60)61-17)44-29(54)36(3,4)47-32(57)39(9,10)49-34(59)41(13,14)50-33(58)40(11,12)48-30(55)37(5,6)45-27(52)24-18-20-25(43)21-19-24/h18-21,23,26H,22H2,1-17H3,(H,44,54)(H,45,52)(H,46,53)(H,47,57)(H,48,55)(H,49,59)(H,50,58)(H,51,56)/t26-/m0/s1
SMILES:
CC(C)CC(C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)OC)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C1=CC=C(C=C1)Br
Molecular Formula:
C42H67BrN8O10
Molecular Weight:
923.9 g/mol
Methyl 2-[[2-[[(2S)-2-[[2-[[2-[[2-[[2-[[2-[(4-bromobenzoyl)amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoate
CAS No.: 114640-52-7
Main Products
VCID: VC0040347
Molecular Formula: C42H67BrN8O10
Molecular Weight: 923.9 g/mol
CAS No. | 114640-52-7 |
---|---|
Product Name | Methyl 2-[[2-[[(2S)-2-[[2-[[2-[[2-[[2-[[2-[(4-bromobenzoyl)amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoate |
Molecular Formula | C42H67BrN8O10 |
Molecular Weight | 923.9 g/mol |
IUPAC Name | methyl 2-[[2-[[(2S)-2-[[2-[[2-[[2-[[2-[[2-[(4-bromobenzoyl)amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoate |
Standard InChI | InChI=1S/C42H67BrN8O10/c1-23(2)22-26(28(53)46-38(7,8)31(56)51-42(15,16)35(60)61-17)44-29(54)36(3,4)47-32(57)39(9,10)49-34(59)41(13,14)50-33(58)40(11,12)48-30(55)37(5,6)45-27(52)24-18-20-25(43)21-19-24/h18-21,23,26H,22H2,1-17H3,(H,44,54)(H,45,52)(H,46,53)(H,47,57)(H,48,55)(H,49,59)(H,50,58)(H,51,56)/t26-/m0/s1 |
Standard InChIKey | CTXMDPDBGGRIKW-SANMLTNESA-N |
Isomeric SMILES | CC(C)C[C@@H](C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)OC)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C1=CC=C(C=C1)Br |
SMILES | CC(C)CC(C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)OC)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C1=CC=C(C=C1)Br |
Canonical SMILES | CC(C)CC(C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)OC)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C1=CC=C(C=C1)Br |
Sequence | XXXXXLXX |
Synonyms | 4-bromobenzoyl-(alpha-aminoisobutyric acid)(5)-leucyl-(alpha-aminoisobutyric acid)(2)-methoxy BALA p-BrBz-(Aib)(5)-Leu-(Aib)(2)-OMe |
PubChem Compound | 195100 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume